alpha-Luciferin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

alpha-Luciferin: is a bioluminescent compound found in the firefly squid, Watasenia scintillans. This compound is responsible for the squid’s ability to emit light, a phenomenon that has fascinated scientists and researchers for decades. The bioluminescence of this compound is a result of a biochemical reaction involving the enzyme luciferase, which catalyzes the oxidation of luciferin, producing light.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Luciferin involves several steps, starting with the condensation of specific aromatic compounds. The process typically requires the use of strong acids or bases as catalysts, and the reaction conditions must be carefully controlled to ensure the correct formation of the luciferin molecule. The synthetic route often involves the use of high temperatures and pressures to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of the synthesis process. advancements in biotechnology and synthetic chemistry are paving the way for more efficient production methods. Current research is focused on optimizing the reaction conditions and exploring alternative synthetic routes to make the production of this compound more feasible on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions: alpha-Luciferin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is the oxidation process catalyzed by luciferase, which results in the emission of light.

Common Reagents and Conditions: The oxidation of this compound typically requires the presence of molecular oxygen and the enzyme luciferase. Other common reagents used in the synthesis and reactions of this compound include strong acids, bases, and various organic solvents.

Major Products Formed: The primary product formed from the oxidation of this compound is an excited-state molecule that emits light as it returns to its ground state. Other products may include various oxidized derivatives of the luciferin molecule, depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

Bioluminescence Imaging

Alpha-luciferin is extensively used in bioluminescence imaging due to its high quantum yield and low toxicity. It allows researchers to visualize biological processes in real-time within live organisms.

Case Study : In a study involving tumor imaging, researchers utilized a luciferase-expressing cancer cell line injected into mice. The administration of this compound enabled the non-invasive tracking of tumor growth over time, demonstrating its utility in cancer research .

Reporter Gene Assays

This compound is commonly used as a reporter substrate in gene expression assays. When co-expressed with luciferase genes, it allows for the quantification of promoter activity.

Data Table: Applications of this compound in Reporter Assays

Biosensors

This compound has been integrated into biosensors for detecting pathogens and biomolecules. Its application in biosensing exploits the luminescent signal generated upon interaction with specific targets.

Case Study : During the COVID-19 pandemic, luciferase-based biosensors incorporating this compound were developed to study viral interactions and screen potential inhibitors, showcasing its relevance in infectious disease research .

Advantages of this compound

- High Sensitivity : Capable of detecting low concentrations of analytes due to high quantum yield.

- Low Toxicity : Suitable for live-cell imaging without significant cytotoxic effects.

- Versatility : Applicable across various biological systems, including mammalian cells, plants, and microorganisms.

Challenges and Future Directions

Despite its advantages, the use of this compound presents challenges such as potential interference from other cellular components and the need for optimized conditions for specific applications. Future research may focus on:

- Developing synthetic analogs with improved properties.

- Enhancing the stability and efficacy of luciferase enzymes.

- Exploring novel applications in synthetic biology and environmental monitoring.

Mecanismo De Acción

The mechanism of action of alpha-Luciferin involves its oxidation by the enzyme luciferase. The luciferase catalyzes the reaction between this compound and molecular oxygen, resulting in the formation of an excited-state intermediate. As this intermediate returns to its ground state, it emits light. The molecular targets of this reaction are the luciferin and luciferase molecules, and the pathway involves the transfer of electrons and the formation of reactive oxygen species.

Comparación Con Compuestos Similares

Coelenterazine: Found in various marine organisms, coelenterazine is another bioluminescent compound that undergoes a similar oxidation reaction to produce light.

Firefly Luciferin: Found in fireflies, this compound also emits light through an oxidation reaction catalyzed by luciferase.

Vargulin: Found in certain marine organisms, vargulin is another bioluminescent compound with a similar mechanism of action.

Uniqueness: alpha-Luciferin is unique in its specific structure and the particular luciferase enzyme it interacts with. While other bioluminescent compounds share similar mechanisms of action, the exact molecular interactions and the resulting light emission can vary significantly. This uniqueness makes this compound a valuable compound for studying bioluminescence and developing new applications in various fields.

Propiedades

Número CAS |

61369-27-5 |

|---|---|

Fórmula molecular |

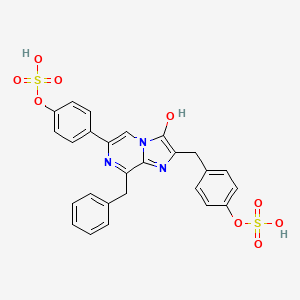

C26H21N3O9S2 |

Peso molecular |

583.6 g/mol |

Nombre IUPAC |

[4-[[8-benzyl-3-hydroxy-6-(4-sulfooxyphenyl)imidazo[1,2-a]pyrazin-2-yl]methyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C26H21N3O9S2/c30-26-23(15-18-6-10-20(11-7-18)37-39(31,32)33)28-25-22(14-17-4-2-1-3-5-17)27-24(16-29(25)26)19-8-12-21(13-9-19)38-40(34,35)36/h1-13,16,30H,14-15H2,(H,31,32,33)(H,34,35,36) |

Clave InChI |

GSJKXEVHBLYJBD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)OS(=O)(=O)O)C5=CC=C(C=C5)OS(=O)(=O)O |

SMILES canónico |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)OS(=O)(=O)O)C5=CC=C(C=C5)OS(=O)(=O)O |

Key on ui other cas no. |

61369-27-5 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.